

# CCT244747: A Comparative Analysis of Kinase Selectivity Against CHK2 and CDK1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT244747 |           |
| Cat. No.:            | B606548   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor **CCT244747**'s selectivity profile, with a focus on its activity against Checkpoint Kinase 2 (CHK2) and Cyclin-Dependent Kinase 1 (CDK1). The information is supported by experimental data to aid in the evaluation of this compound for further investigation.

CCT244747 is a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial component of the DNA damage response (DDR) pathway.[1][2][3] Its efficacy in abrogating cell cycle checkpoints and enhancing the cytotoxicity of genotoxic agents makes it a compound of interest in oncology research.[1][2][4][5] A key aspect of its preclinical profile is its remarkable selectivity for CHK1 over other kinases, particularly the closely related CHK2 and the critical cell cycle regulator CDK1.

## **Quantitative Selectivity Profile**

The inhibitory activity of **CCT244747** against CHK1, CHK2, and CDK1, as well as other selected kinases, has been determined through in vitro kinase profiling. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's high selectivity.



| Kinase Target | CCT244747 IC50 (nM)          | Fold Selectivity vs. CHK1 |
|---------------|------------------------------|---------------------------|
| CHK1          | 8[1][2]                      | 1                         |
| CHK2          | >10,000[1][2][3]             | >1,250                    |
| CDK1          | >10,000[1][2][3]             | >1,250                    |
| FLT3          | 600[1][2][3]                 | 75                        |
| IRAK1         | >50% inhibition at 1µM[1][2] | Not Determined            |
| RSK1          | >50% inhibition at 1µM[1][2] | Not Determined            |
| RSK2          | >80% inhibition[3]           | Not Determined            |
| AMPK          | >50% inhibition at 1µM[1][2] | Not Determined            |
| NUAK1         | >50% inhibition at 1µM[2]    | Not Determined            |
| Aurora B      | >50% inhibition at 1µM[2]    | Not Determined            |
| MAP4K         | >50% inhibition at 1µM[2]    | Not Determined            |
| TrKA          | >50% inhibition at 1µM[2]    | Not Determined            |

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that **CCT244747** is over 1,000-fold more selective for CHK1 than for CHK2 and CDK1.[1][2] This high degree of selectivity is a desirable characteristic, as off-target inhibition of CHK2 and CDK1 can lead to unwanted cellular effects and may even antagonize the therapeutic goal of CHK1 inhibition.[1]

# **Signaling Pathway Context**

To understand the importance of **CCT244747**'s selectivity, it is crucial to visualize the roles of CHK1, CHK2, and CDK1 in the cell cycle and DNA damage response.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of CHK1, CHK2, and CDK1 in the DNA damage response and cell cycle control.

As depicted, both CHK1 and CHK2 are activated by the upstream kinases ATM and ATR in response to DNA damage.[6] They, in turn, inhibit Cdc25 phosphatases, which are required for the activation of CDK1.[7] CDK1 is a key driver of the G2/M cell cycle transition.[8] By selectively inhibiting CHK1, CCT244747 prevents the phosphorylation and inactivation of Cdc25, leading to CDK1 activation and forcing cells with damaged DNA to enter mitosis, a process that can result in apoptosis. The minimal activity of CCT244747 against CHK2 and CDK1 ensures a targeted disruption of the CHK1-mediated checkpoint.

# **Experimental Protocols**

The determination of **CCT244747**'s kinase selectivity involved several key experimental methodologies.

## **In Vitro Kinase Assays**



The inhibitory activity of **CCT244747** against a panel of human kinases was determined using commercially available services.

- General Kinase Profiling: Assays were performed at the MRC phosphorylation unit (Dundee, UK). **CCT244747** was tested at concentrations of 1  $\mu$ M and 10  $\mu$ M against 120-140 human kinases. The ATP concentration used was at the Km for each respective kinase.[2]
- CHK2 and FLT3 IC50 Determination: A commercial Z'-Lyte assay (Invitrogen, UK) was used to determine the IC50 values for CHK2 and FLT3.[2]
- CDK1 IC50 Determination: The IC50 for CDK1 was determined using a DELFIA
  (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) assay (Perkin-Elmer).[2]
- CHK1 IC50 Determination: In-house determination of CHK1 IC50 was performed using recombinant human CHK1 on an Ezreader II system (Caliper Life Sciences).[2]

## **Cellular CHK1 Inhibition Assay**

The functional inhibition of CHK1 in a cellular context was measured using an ELISA-based G2 checkpoint abrogation assay, also known as the Mitosis Induction Assay (MIA).[1][2]

- Cell Treatment: Human tumor cell lines were treated with a genotoxic agent (e.g., gemcitabine or etoposide) to induce G2 arrest.
- Inhibitor Addition: Cells were then co-incubated with varying concentrations of **CCT244747**.
- Mitotic Index Measurement: The percentage of cells entering mitosis, identified by phosphorylation of histone H3, was quantified using an ELISA-based method. Nocodazole was used as a positive control for mitotic arrest.
- IC50 Calculation: The IC50 for G2 checkpoint abrogation was determined as the concentration of CCT244747 required to induce a 50% increase in the mitotic index relative to the genotoxic agent alone.





Click to download full resolution via product page

Figure 2: Experimental workflow for determining the kinase selectivity profile of **CCT244747**.

In conclusion, the experimental data robustly demonstrates that **CCT244747** is a highly selective inhibitor of CHK1 with minimal activity against CHK2 and CDK1. This precise targeting of the CHK1 kinase is a critical attribute that supports its potential as a valuable tool for cancer research and therapeutic development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT244747: A Comparative Analysis of Kinase Selectivity Against CHK2 and CDK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606548#cct244747-selectivity-profile-against-chk2-and-cdk1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com